

# 5-Iodopyrimidin-4-amine CAS number and molecular weight

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## Compound of Interest

Compound Name: 5-Iodopyrimidin-4-amine

Cat. No.: B113262

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## In-Depth Technical Guide: 5-Iodopyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Iodopyrimidin-4-amine**, a key building block in contemporary medicinal chemistry. This document details its chemical properties, synthesis, and significant applications in the development of targeted therapeutics, particularly kinase inhibitors.

### Core Compound Data

**5-Iodopyrimidin-4-amine** is a heterocyclic organic compound valued for its role as a versatile synthetic intermediate.<sup>[1]</sup> Its structure, featuring a pyrimidine core with an amine group at position 4 and an iodine atom at position 5, allows for diverse chemical modifications.<sup>[1]</sup> The iodine atom, in particular, serves as a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures.

Property	Value	Source
CAS Number	91416-96-5	[2][3]
Molecular Formula	C <sub>4</sub> H <sub>4</sub> IN <sub>3</sub>	[2][3]
Molecular Weight	221.00 g/mol	[2]
IUPAC Name	5-iodopyrimidin-4-amine	N/A
Synonyms	4-Amino-5-iodopyrimidine, 5-Iodo-4-pyrimidinamine	[1]
Appearance	Solid	[4]
Boiling Point	322.7°C at 760 mmHg	[2]

## Synthesis of 5-Iodopyrimidin-4-amine

A modern, environmentally friendly approach to the synthesis of **5-iodopyrimidin-4-amine** involves the direct iodination of 4-aminopyrimidine using a mechanochemical grinding method. [4][5] This solid-state reaction avoids the use of hazardous solvents and strong acids, offering high yields and a simple setup.[4][5]

## Experimental Protocol: Mechanochemical Iodination

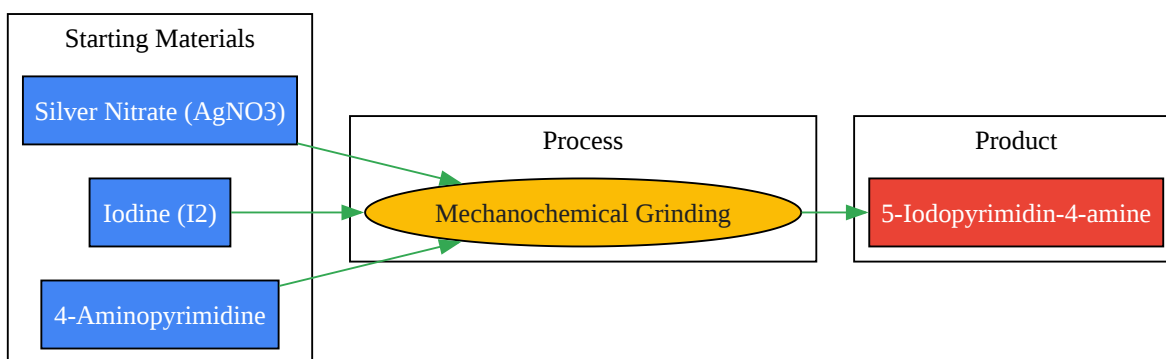
Materials:

- 4-Aminopyrimidine
- Iodine (I<sub>2</sub>)
- Silver nitrate (AgNO<sub>3</sub>)
- Acetonitrile
- Saturated sodium thiosulfate solution
- Mortar and pestle

Procedure:

- In a mortar, combine 4-aminopyrimidine, solid iodine, and silver nitrate.
- Add a few drops of acetonitrile to the mixture.
- Grind the mixture with a pestle for 20-30 minutes. The reaction is exothermic and will produce a violet-colored tacky solid.[4][5]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.
- The resulting solid, **5-iodopyrimidin-4-amine**, is then separated.

This method provides a high-yield synthesis of the target compound.[4][5]



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Caption: Synthesis workflow for **5-Iodopyrimidin-4-amine**.

## Application in Drug Discovery: Synthesis of Kinase Inhibitors

**5-Iodopyrimidin-4-amine** is a crucial precursor in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy. The compound's iodine atom is readily

displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This allows for the attachment of various aryl and heteroaryl groups, a common strategy in the design of kinase inhibitors that target the ATP-binding site of these enzymes.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

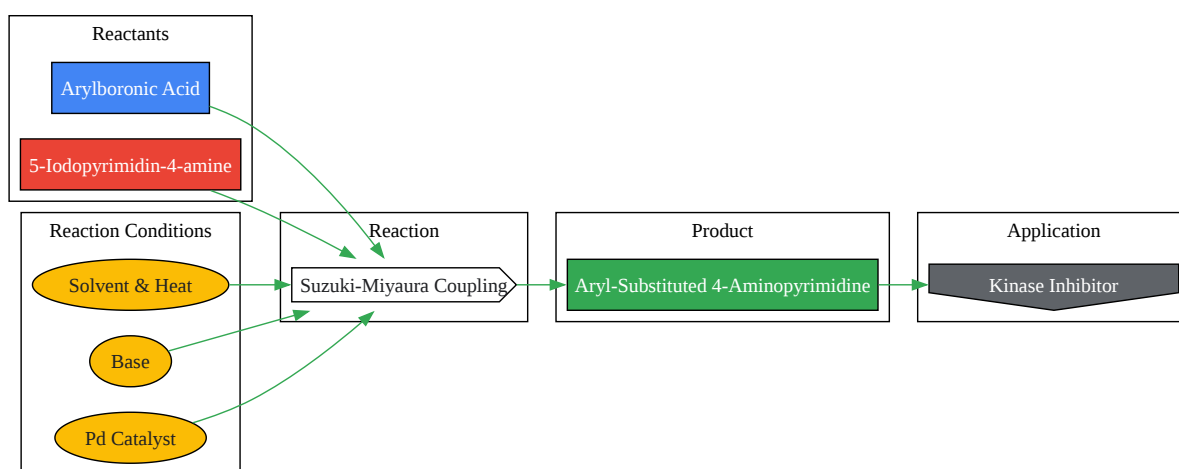
Materials:

- **5-Iodopyrimidin-4-amine**
- Arylboronic acid
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ )
- Solvent (e.g., 1,4-Dioxane, Toluene, Acetonitrile)
- Water

Procedure:

- In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve **5-iodopyrimidin-4-amine** and the desired arylboronic acid in the chosen solvent.
- Add the base and the palladium catalyst to the mixture.
- Degas the mixture by bubbling with the inert gas for a few minutes.
- Heat the reaction mixture to the appropriate temperature (typically 70-110°C) and stir for the required time (typically 18-22 hours).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

- Dry the organic layer over anhydrous sulfate (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired aryl-substituted 4-aminopyrimidine.



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Caption: Synthetic utility of **5-Iodopyrimidin-4-amine**.

## Signaling Pathway Involvement

Currently, there is no direct evidence in the scientific literature to suggest that **5-Iodopyrimidin-4-amine** itself is an active modulator of specific signaling pathways. Its primary role in drug discovery is that of a synthetic intermediate. The biological activity and the specific signaling pathways that are targeted arise from the more complex molecules that are synthesized from this versatile building block. For instance, derivatives of **5-Iodopyrimidin-4-amine** have been

investigated as inhibitors of Janus kinases (JAKs) and SHP2, which are critical components of the JAK/STAT signaling pathway and various receptor tyrosine kinase pathways, respectively. The inhibition of these pathways is a key strategy in the treatment of various cancers and autoimmune diseases.[6]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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